molecular formula C26H18CuO6 B13804710 Copper 2-oxido-3-phenylbenzoate CAS No. 5328-04-1

Copper 2-oxido-3-phenylbenzoate

Cat. No.: B13804710
CAS No.: 5328-04-1
M. Wt: 490.0 g/mol
InChI Key: UXCKXHXXSNDUMI-UHFFFAOYSA-L
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Description

Copper 2-oxido-3-phenylbenzoate is a coordination compound with the molecular formula C13H8CuO3 and a molecular weight of 275.747 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper 2-oxido-3-phenylbenzoate can be synthesized through various chemical methods. One common approach involves the reaction of copper(II) salts with 2-oxido-3-phenylbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and reaction of the reactants.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Copper 2-oxido-3-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) oxide and other by-products.

    Reduction: Reduction reactions can convert copper(II) to copper(I) or elemental copper.

    Substitution: The phenylbenzoate ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Various organic ligands and solvents.

Major Products Formed

    Oxidation: Copper(II) oxide (CuO).

    Reduction: Copper(I) oxide (Cu2O) or elemental copper (Cu).

    Substitution: New copper coordination compounds with different ligands.

Scientific Research Applications

Copper 2-oxido-3-phenylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of copper 2-oxido-3-phenylbenzoate involves its interaction with molecular targets such as enzymes and cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell damage or death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Copper(II) oxide (CuO): A common copper compound with similar oxidation states but different structural and chemical properties.

    Copper(I) oxide (Cu2O): Another copper compound with distinct redox properties and applications.

    Copper(II)-benzotriazole coordination compounds: Used in click chemistry and other catalytic applications.

Uniqueness

Its ability to form stable coordination complexes makes it valuable in various scientific and industrial applications .

Properties

CAS No.

5328-04-1

Molecular Formula

C26H18CuO6

Molecular Weight

490.0 g/mol

IUPAC Name

copper;2-carboxy-6-phenylphenolate

InChI

InChI=1S/2C13H10O3.Cu/c2*14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16;/h2*1-8,14H,(H,15,16);/q;;+2/p-2

InChI Key

UXCKXHXXSNDUMI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)[O-].[Cu+2]

Origin of Product

United States

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